molecular formula C26H23NO4 B12307344 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12307344
M. Wt: 413.5 g/mol
InChI Key: RWHXTCASDFCMLO-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaN3 in DCM.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, such as with piperidine in DCM. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the tetrahydronaphthalene moiety. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)17-12-13-18-16(14-17)6-5-11-24(18)27-26(30)31-15-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-14,23-24H,5-6,11,15H2,(H,27,30)(H,28,29)

InChI Key

RWHXTCASDFCMLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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